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Compound of Interest

Compound Name: Ls-104

Cat. No.: B1675279

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two promising anti-cancer compounds,
PR-104 and DRP-104, often associated with the "LS-104" nomenclature in different research
contexts. This document aims to objectively compare their performance in various disease
models, supported by experimental data, to aid in research and development decisions.

Part 1: PR-104 - A Hypoxia-Activated DNA-Alkylating
Agent

PR-104 is a phosphate ester pre-prodrug that is systemically converted to PR-104A. In the
hypoxic microenvironment characteristic of solid tumors, PR-104A is reduced to its active
metabolites, PR-104H (hydroxylamine) and PR-104M (amine), which are potent DNA-alkylating
agents that induce cell death.[1][2][3] Additionally, PR-104A can be activated independently of
hypoxia by the enzyme aldo-keto reductase 1C3 (AKR1C3), which is overexpressed in some
tumors.[4][5]

Comparative Efficacy in Preclinical Models

PR-104 has demonstrated significant anti-tumor activity in a range of preclinical xenograft
models, both as a monotherapy and in combination with other agents.

Table 1: Monotherapy Efficacy of PR-104 in Human Tumor Xenografts
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Tumor Growth

. Dosing .
Cell Line Tumor Type Delay (TGD) in  Reference
Schedule
days
188 mg/kg, Patterson et al.,
HT29 Colon ] 10.5
single dose 2007
188 mg/kg, Patterson et al.,
H460 Lung ) 8.2
single dose 2007
) ) 188 mg/kg, Patterson et al.,
SiHa Cervical ) 9.8
single dose 2007
. 282 mg/kg, Patterson et al.,
Panc-1 Pancreatic ) 7.1
single dose 2007
282 mg/kg, Patterson et al.,
22RV1 Prostate ) 12.3
single dose 2007

Table 2: Comparative Efficacy of PR-104 vs. Tirapazamine in HT29 Xenografts

Log Cell Kill .
. Log Cell Kill
Treatment Dose (Hypoxic . Reference
(Aerobic Cells)
Cells)
Patterson et al.,
PR-104 282 mg/kg 2.1 1.1
2007
Patterson et al.,
Tirapazamine 44 mg/kg 1.3 0.3

2007

Experimental Protocols

Tumor Growth Delay Studies: Human tumor cells (as specified in Table 1) were implanted
subcutaneously into the flank of athymic nude mice. When tumors reached a volume of

approximately 200-300 mm3, mice were treated with a single intraperitoneal injection of PR-104

at the indicated doses. Tumor volume was measured three times weekly using calipers. Tumor
growth delay was calculated as the difference in the time for tumors in the treated group to

reach four times their initial volume compared to the control group.
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Tumor Cell Kill Assay: HT29 tumor-bearing mice were treated with PR-104 or tirapazamine.
Eighteen hours after treatment, tumors were excised, and a single-cell suspension was
prepared. The surviving fraction of tumor cells was determined by a clonogenic assay. To
differentiate between hypoxic and aerobic cell kill, a parallel group of mice was subjected to
hyperbaric oxygen to eliminate the hypoxic fraction before treatment.

Signaling Pathway and Mechanism of Action

The mechanism of PR-104 activation is dependent on the low oxygen conditions within the
tumor microenvironment.
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Caption: Mechanism of PR-104 activation.

Part 2: DRP-104 - A Tumor-Targeted Glutamine

Antagonist

DRP-104 (sirpiglenastat) is a prodrug of the broad-spectrum glutamine antagonist 6-diazo-5-
oxo-L-norleucine (DON). DRP-104 is designed for preferential activation within the tumor
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microenvironment, thereby minimizing systemic toxicity associated with DON.[6][7] DON
inhibits multiple enzymes involved in glutamine metabolism, which is crucial for the rapid
proliferation of cancer cells.[8][9]

Comparative Efficacy and Toxicity in Preclinical Models

DRP-104 has demonstrated potent anti-tumor efficacy with a significantly improved safety
profile compared to its active metabolite, DON.

Table 3: Efficacy and Toxicity of DRP-104 vs. DON in EL4 Tumor Model

| Treatment | Dose (DON equivalent) | Tumor Growth | Body Weight Change | Survival |
Reference | |---|---|---]---|---| | DRP-104 | 1 mg/kg, IV, 5 days/week for 2 weeks | Complete
Regression | Maintained | No deaths | Leone et al., 2022[6] | | DON | 1 mg/kg, IV, 5 days/week
for 2 weeks | Complete Regression | 20-30% reduction | Most mice euthanized due to toxicity |
Leone et al., 2022[6] |

Table 4: Single-Agent Efficacy of DRP-104 in MC38 Syngeneic Model

Tumor Growth Median Survival
Dose (mg/kg) . Reference
Inhibition (TGI) (days)
Yokoyama et al.,
0.5 96% 31
2022[10]
Yokoyama et al.,
1.4 101% 38
2022[10]
) Yokoyama et al.,
Vehicle Control - 13

2022[10]

Experimental Protocols

Syngeneic Mouse Model Studies: C57BL/6 mice were implanted subcutaneously with EL4 or
MC38 tumor cells. Treatment with DRP-104 or DON was initiated when tumors reached a
palpable size. Tumor volumes were measured regularly. Body weight was monitored as a
measure of toxicity. Survival was followed until ethical endpoints were reached.
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Pharmacokinetic Analysis: Following administration of DRP-104, concentrations of DRP-104,
DON, and its inactive metabolite were measured in plasma, tumor, and gastrointestinal tissues
at various time points using liquid chromatography-mass spectrometry (LC-MS) to determine
the tumor-preferential activation.

Signaling Pathway and Mechanism of Action

DRP-104's mechanism relies on its targeted delivery and activation to DON, which then
disrupts multiple glutamine-dependent metabolic pathways essential for tumor growth.
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Caption: DRP-104 activation and inhibition of glutamine metabolism.

Summary and Conclusion
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Both PR-104 and DRP-104 represent innovative approaches to cancer therapy by exploiting
unique aspects of the tumor microenvironment and metabolism.

o PR-104 offers a targeted approach to kill hypoxic tumor cells, a population notoriously
resistant to conventional therapies. Its dual activation mechanism, dependent on both
hypoxia and AKR1C3 expression, provides opportunities for patient stratification.
Comparative data suggests superiority over older hypoxia-activated prodrugs like
tirapazamine.

 DRP-104 provides a safer and more effective way to deliver the potent glutamine antagonist
DON. By achieving preferential tumor activation, DRP-104 overcomes the dose-limiting
toxicities of DON while maintaining high anti-tumor efficacy. Its mechanism of disrupting
tumor metabolism also holds promise for synergy with immunotherapy.

The choice between these or other therapeutic strategies will depend on the specific cancer
type, its metabolic and genetic characteristics, and the overall treatment landscape. This guide
provides a foundation for further investigation and consideration of these novel agents in the
oncology drug development pipeline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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